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Compound of Interest

Compound Name: 5-Hydroxyuracil

Cat. No.: B1221707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
5-Hydroxyuracil, a significant product of cytosine oxidation, plays a crucial role in DNA

damage and mutagenesis, primarily implicated in GC to AT transition mutations. This technical

guide provides an in-depth exploration of the chemical properties, structural features, and

biological significance of 5-Hydroxyuracil. Detailed experimental protocols for its synthesis

and characterization using modern spectroscopic techniques are presented, alongside a

summary of its key quantitative data. Visual diagrams generated using Graphviz illustrate its

formation pathway and mutagenic mechanism, offering a clear visual representation of its

biological context. This document serves as a comprehensive resource for researchers and

professionals engaged in the fields of DNA repair, cancer biology, and therapeutic

development.

Chemical Properties of 5-Hydroxyuracil
5-Hydroxyuracil, also known by its IUPAC name 2,4,5-Pyrimidinetriol, is a pyrimidine

derivative.[1] Its fundamental chemical and physical properties are summarized in the table

below.
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Property Value Reference(s)

IUPAC Name 2,4,5-Pyrimidinetriol [1]

Other Names

5-Hydroxy-2,4(1H,3H)-

pyrimidinedione, Isobarbituric

acid

[1][2]

CAS Number 496-76-4 [1][2]

Chemical Formula C₄H₄N₂O₃ [1]

Molecular Weight 128.09 g/mol [2]

Melting Point >300 °C (decomposes)

pKa (predicted) 8.55 ± 0.10

Density (predicted) 1.605 ± 0.06 g/cm³

Solubility
Slightly soluble in aqueous

base, DMSO, and Methanol

Structure and Tautomerism
The structure of 5-Hydroxyuracil is characterized by a pyrimidine ring with hydroxyl and keto

substitutions. A key feature of its structure is the existence of tautomeric forms. While it can

exist in a keto-enol tautomerism, the enol form at the 5th position is favored due to the

conjugation of the enolic double bond, which allows for the formation of an intramolecular

hydrogen bond.[1] At the 2nd and 4th positions, the keto form is the more stable and

predominant tautomer.[1]

Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for elucidating the detailed structure and

electronic properties of 5-Hydroxyuracil.

Biological Significance and Mutagenic Pathway
5-Hydroxyuracil is a major product of the oxidative deamination of cytosine in DNA, a process

initiated by reactive oxygen species (ROS).[1] This modification is of significant biological
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interest as it does not distort the DNA double helix and can be bypassed by DNA polymerases

during replication.[1] However, it has a high propensity to mispair with adenine, leading to GC

to AT transition mutations, which are one of the most common types of mutations observed in

aerobic organisms.[1]

Formation of 5-Hydroxyuracil from Cytosine Oxidation
The formation of 5-Hydroxyuracil from cytosine is a multi-step process initiated by oxidative

stress. The pathway involves the formation of unstable intermediates which then lead to the

more stable 5-Hydroxyuracil.
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Formation of 5-Hydroxyuracil from Cytosine.

Mutagenic Pathway: GC to AT Transition
The presence of 5-Hydroxyuracil in a DNA strand can lead to a point mutation during DNA

replication. Its ability to stably base-pair with adenine is the primary mechanism for the

observed GC to AT transitions.
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GC to AT transition mutation induced by 5-Hydroxyuracil.

Experimental Protocols
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Synthesis of 5-Hydroxyuracil
A plausible synthetic route to 5-Hydroxyuracil can be adapted from the synthesis of related 5-

substituted uracils, such as the hydroxymethylation of uracil followed by appropriate

modification or starting from a pre-functionalized precursor like 5-bromouracil.

Materials:

Uracil or 5-bromouracil

Appropriate reagents for hydroxylation (e.g., a source of hydroxyl radicals or a suitable

nucleophilic substitution strategy)

Solvents (e.g., water, acetic acid)

Catalysts (if required)

Buffers for pH control

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic

stirrer, etc.)

Purification supplies (silica gel for chromatography, recrystallization solvents)

Procedure (Conceptual):

Reaction Setup: Dissolve the starting material (e.g., 5-bromouracil) in a suitable solvent in a

round-bottom flask equipped with a magnetic stirrer and condenser.

Reagent Addition: Slowly add the hydroxylating agent. The reaction conditions (temperature,

time) will be dependent on the specific chemical route chosen. For instance, hydrolysis of 5-

bromouracil might be achieved under basic conditions.

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, the mixture is cooled, and the crude product is

isolated. This may involve neutralization, extraction, and solvent evaporation.
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Purification: The crude 5-Hydroxyuracil is purified, typically by recrystallization or column

chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization
Objective: To confirm the chemical structure of 5-Hydroxyuracil by analyzing the chemical

shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.

Sample Preparation:

Dissolve 5-10 mg of purified 5-Hydroxyuracil in a suitable deuterated solvent (e.g., DMSO-

d₆ or D₂O).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Conceptual):

Spectrometer: 400 MHz or higher.

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters (Conceptual):

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Objective: To identify the functional groups present in 5-Hydroxyuracil by analyzing the

vibrational frequencies of its chemical bonds.
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Sample Preparation:

Prepare a KBr pellet by mixing a small amount of 5-Hydroxyuracil with dry potassium

bromide and pressing it into a thin, transparent disk.

Alternatively, a thin film can be prepared by depositing a solution of the compound onto a

suitable IR-transparent window and evaporating the solvent.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the sample in the spectrometer.

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Objective: To determine the wavelength of maximum absorbance (λmax) of 5-Hydroxyuracil,
which is characteristic of its electronic structure.

Sample Preparation:

Prepare a dilute solution of 5-Hydroxyuracil in a suitable solvent (e.g., water or buffer). The

concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.

Use a quartz cuvette for measurements in the UV range.

Data Acquisition:

Record a baseline spectrum of the solvent-filled cuvette.

Fill the cuvette with the sample solution and record the absorbance spectrum over a relevant

wavelength range (e.g., 200-400 nm).

Identify the λmax from the resulting spectrum.

Experimental and Characterization Workflow
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The overall workflow for the synthesis and characterization of 5-Hydroxyuracil is a systematic

process to ensure the purity and correct identification of the final product.
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Workflow for the synthesis and characterization of 5-Hydroxyuracil.

Conclusion
5-Hydroxyuracil is a chemically and biologically important molecule that lies at the intersection

of DNA damage, repair, and mutagenesis. A thorough understanding of its chemical properties

and structure is essential for researchers in molecular biology, oncology, and medicinal

chemistry. The data and protocols presented in this technical guide provide a solid foundation

for further investigation into the roles of 5-Hydroxyuracil in various cellular processes and for

the development of novel therapeutic strategies targeting DNA repair pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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